molecular formula C11H8F3NS B6249040 1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline CAS No. 2243900-29-8

1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline

Cat. No.: B6249040
CAS No.: 2243900-29-8
M. Wt: 243.2
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Description

1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline is a chemical compound with the molecular formula C11H8F3NS It is characterized by the presence of a trifluoroethyl group attached to an isoquinoline ring via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of 2,2,2-trifluoroethyl trifluoromethanesulfonate as a reagent, which facilitates the trifluoroethylation process under mild conditions . The reaction conditions often include the use of a base and a suitable solvent to achieve high yields.

Industrial Production Methods: While specific industrial production methods for 1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoquinoline ring can be reduced under specific conditions to form dihydroisoquinoline derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydroisoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline is not fully understood. it is believed that the trifluoroethyl group can influence the electronic properties of the isoquinoline ring, potentially affecting its interactions with biological targets. The compound may interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline is unique due to the presence of both the trifluoroethyl group and the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2243900-29-8

Molecular Formula

C11H8F3NS

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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